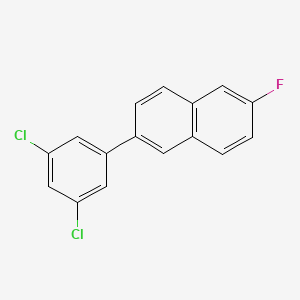

2-(3,5-Dichlorophenyl)-6-fluoronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-14-6-13(7-15(18)9-14)11-1-2-12-8-16(19)4-3-10(12)5-11/h1-9H |

InChI Key |

NYEKMLZYMFDIQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 3,5 Dichlorophenyl 6 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its higher electron density. scribd.com However, the substituents on the 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene molecule significantly influence the regioselectivity of such reactions. The fluorine atom at the 6-position and the dichlorophenyl group at the 2-position both act as deactivating groups, making the naphthalene core less nucleophilic. libretexts.org

The fluorine atom, despite being an ortho-para director, is a weak deactivator. libretexts.org The 3,5-dichlorophenyl group is also deactivating due to the electron-withdrawing nature of the chlorine atoms. In substituted naphthalenes, electrophilic attack generally favors the ring that is more activated. researchgate.net Given the deactivating nature of both substituents, electrophilic substitution on the naphthalene core of this compound would require relatively harsh conditions.

When considering the directing effects, the fluorine at C-6 would direct incoming electrophiles to the 5 and 7 positions. The dichlorophenyl group at C-2 would primarily direct to the 1 and 3 positions, and to a lesser extent, to the adjacent ring. researchgate.net The interplay of these directing effects and the steric hindrance from the bulky dichlorophenyl group would likely lead to a mixture of products, with substitution at the 1, 3, 5, and 7 positions being possible. Theoretical calculations would be beneficial in predicting the most likely site of substitution.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|

| HNO₃, H₂SO₄ | NO₂⁺ | Mixture of 1-nitro, 3-nitro, 5-nitro, and 7-nitro derivatives |

| Br₂, FeBr₃ | Br⁺ | Mixture of 1-bromo, 3-bromo, 5-bromo, and 7-bromo derivatives |

Nucleophilic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. masterorganicchemistry.comnih.gov In this compound, the halogenated positions are on two different aromatic systems with differing electronic environments.

The chlorine atoms on the phenyl ring are not significantly activated towards nucleophilic attack, as there are no strongly electron-withdrawing groups in ortho or para positions to stabilize the Meisenheimer intermediate. masterorganicchemistry.com Therefore, substitution of these chlorine atoms would likely require extreme conditions or transition-metal catalysis.

The fluorine atom on the naphthalene ring is also on a relatively electron-rich system, making it a poor leaving group for traditional SNA reactions. While aryl fluorides can undergo nucleophilic substitution, it is generally less favorable than for other halogens unless the ring is highly activated. orgsyn.org

Table 2: Plausible Conditions for Nucleophilic Substitution on this compound

| Halogen Position | Nucleophile | Potential Conditions | Expected Product |

|---|---|---|---|

| C-Cl (dichlorophenyl) | RO⁻ | High temperature, high pressure, or Cu/Pd catalysis | 2-(3-chloro-5-alkoxyphenyl)-6-fluoronaphthalene |

Reduction Reactions of the Dichlorophenyl Moiety

The chlorine atoms on the dichlorophenyl ring can be removed through reduction reactions, typically involving catalytic hydrogenation. organic-chemistry.org The ease of reduction of aryl halides depends on the specific halogen, with the C-Cl bond being more difficult to reduce than C-Br or C-I bonds. organic-chemistry.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source can achieve dehalogenation. youtube.comlibretexts.orgyoutube.combeilstein-journals.org The reaction can proceed stepwise, allowing for the potential to selectively remove one chlorine atom to yield 2-(3-chlorophenyl)-6-fluoronaphthalene, or both to give 2-phenyl-6-fluoronaphthalene under more forcing conditions. The fluorine atom on the naphthalene ring is generally more resistant to reduction under these conditions.

Table 3: Potential Products of Reduction of the Dichlorophenyl Moiety

| Reagents | Conditions | Potential Product(s) |

|---|---|---|

| H₂, Pd/C, base | Mild (e.g., room temp, 1 atm H₂) | 2-(3-chlorophenyl)-6-fluoronaphthalene |

| H₂, Pd/C, base | Forcing (e.g., higher temp/pressure) | 2-phenyl-6-fluoronaphthalene |

Oxidative Transformations and Pathways

Oxidative transformations of biaryl compounds can lead to a variety of products, including quinones, phenols, or further coupled products. nih.govresearchgate.net The specific outcome depends on the oxidizing agent and the reaction conditions. For this compound, oxidation could potentially occur on either the naphthalene or the dichlorophenyl ring.

The naphthalene ring is more susceptible to oxidation than the phenyl ring. Strong oxidizing agents could lead to the formation of naphthoquinones. It is also possible to achieve oxidative coupling reactions, where two molecules of the substrate are joined together, although this would likely require specific catalytic systems. google.comgoogle.comrsc.org Biocatalytic methods using enzymes like laccases or cytochromes P450 are also emerging as powerful tools for selective oxidative coupling of aromatic compounds. nih.govresearchgate.net

Exploration of Novel Reaction Pathways and Catalytic Transformations

Bismuth-based catalysts have emerged as a versatile platform for a range of organic transformations, including those involving halogenated aromatic systems. nih.govacs.org Bismuth catalysis can operate through various redox cycles, such as Bi(III)/Bi(V), enabling reactions like C-X bond formation. nih.govmpg.de

For this compound, bismuth redox catalysis could potentially be employed to functionalize the C-H bonds of the aromatic rings or to mediate transformations at the halogenated positions. For instance, bismuth-catalyzed C-H activation could lead to the introduction of new functional groups on the naphthalene or phenyl rings. Furthermore, bismuth catalysts have been shown to facilitate the formation of C-F bonds, suggesting potential applications in modifying the halogenation pattern of the molecule. acs.orgmpg.dedigitellinc.com

Radical reactions offer an alternative approach to functionalizing aromatic compounds, often with different selectivity compared to ionic reactions. nih.govacs.orgscience.gov Radical C-H functionalization can be initiated by various means, including photoredox catalysis or the use of radical initiators. nih.gov

Nitrogen-centered radicals are versatile intermediates that can undergo a variety of reactions, including hydrogen atom transfer (HAT) and addition to aromatic systems. nih.govnih.govresearchgate.netscripps.edu The generation of nitrogen-centered radicals in the presence of this compound could lead to amination of the aromatic rings. The regioselectivity of such a reaction would be governed by the stability of the resulting radical intermediates. These reactions can be particularly useful for late-stage functionalization of complex molecules. nih.govsemanticscholar.org

Table 4: Hypothetical Radical-Mediated Transformations

| Radical Source | Reaction Type | Potential Product |

|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI), light | Radical C-H Amination | Aminated derivatives of this compound |

Spectroscopic Characterization and Structural Elucidation of 2 3,5 Dichlorophenyl 6 Fluoronaphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its proton, carbon, and fluorine environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the dichlorophenyl ring and the fluoronaphthalene ring system.

Dichlorophenyl Protons: The 3,5-dichlorophenyl group has two equivalent protons at the C-2' and C-6' positions and one proton at the C-4' position. This substitution pattern would theoretically result in two signals: a doublet for H-2' and H-6', and a triplet for H-4', with a characteristic small meta-coupling constant (typically 2-3 Hz).

Fluoronaphthalene Protons: The protons on the 6-fluoronaphthalene moiety will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom at the C-6 position will influence the chemical shifts and splitting of nearby protons, particularly H-5 and H-7. Protons on the unsubstituted ring (H-1, H-3, H-4, and H-8) will show characteristic naphthalene (B1677914) splitting patterns, including doublet of doublets and multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-2', H-6' | ~7.5 - 7.7 | Doublet (d) | Meta-coupling to H-4'. |

| H-4' | ~7.3 - 7.5 | Triplet (t) | Meta-coupling to H-2' and H-6'. |

| Naphthalene Protons | ~7.2 - 8.0 | Multiplets (m), Doublets (d), Doublet of Doublets (dd) | Complex splitting due to H-H and H-F couplings. Signals will be in the aromatic region. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's asymmetry, 16 distinct signals are expected for the 16 carbon atoms. The chemical shifts are influenced by the attached atoms (H, Cl, F) and their position within the aromatic systems.

Carbons bonded to halogens: The carbon atoms directly bonded to chlorine (C-3' and C-5') will be shifted downfield. The carbon bonded to fluorine (C-6) will show a large C-F coupling constant, appearing as a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine.

Quaternary Carbons: The carbons at the junction of the two rings (C-2 and C-1') and the bridgehead carbons of the naphthalene system will appear as signals with lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-H | 110 - 135 | Includes carbons on both rings not attached to heteroatoms. |

| Aromatic C-Cl | 130 - 140 | Deshielded by the chlorine atoms. |

| Aromatic C-F | 155 - 165 (Doublet) | Large one-bond C-F coupling (¹JCF ≈ 240-260 Hz). |

| Quaternary Carbons | 125 - 145 | Includes ring junction and bridgehead carbons. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. alfa-chemistry.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring (aryl fluoride). ucsb.edu This signal will likely appear as a multiplet due to coupling with neighboring protons (H-5 and H-7). The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to a CFCl₃ standard. researchgate.net The precise chemical shift provides valuable information about the electronic effects of the dichlorophenyl substituent on the fluoronaphthalene ring system. alfa-chemistry.comnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, highlighting polar functional groups. Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹. theaic.org

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene and benzene (B151609) rings. libretexts.org

C-F stretching: A strong, characteristic band typically found in the 1300-1000 cm⁻¹ region.

C-Cl stretching: Strong to medium bands in the 850-600 cm⁻¹ region. theaic.org

C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern on the aromatic rings. libretexts.org

Raman Spectroscopy: This technique measures the inelastic scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to FT-IR. Expected prominent signals include the symmetric aromatic ring "breathing" modes and C-Cl symmetric stretches. cdnsciencepub.comspiedigitallibrary.org

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch | 1300 - 1000 | Strong | Weak |

| C-Cl Stretch | 850 - 600 | Strong | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. chemguide.co.ukwikipedia.org

Molecular Ion (M⁺): For this compound (C₁₆H₉Cl₂F), the calculated monoisotopic mass is approximately 290.01 Da. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. The natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will lead to M⁺, (M+2)⁺, and (M+4)⁺ peaks with an approximate intensity ratio of 9:6:1. This isotopic signature is a definitive indicator of a dichlorinated compound.

Fragmentation Pattern: Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak. libretexts.orgyoutube.com Key fragmentation pathways would likely involve the loss of halogen atoms or cleavage of the bond connecting the two aromatic rings.

Loss of a chlorine radical ([M-Cl]⁺).

Loss of a fluorine radical ([M-F]⁺). whitman.edu

Cleavage of the C-C bond between the rings, leading to ions corresponding to the dichlorophenyl and fluoronaphthalene fragments.

Table 4: Predicted Mass Spectrometry Peaks

| m/z (mass-to-charge ratio) | Identity | Notes |

|---|---|---|

| ~290, 292, 294 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster, characteristic 9:6:1 ratio for two Cl atoms. |

| ~255, 257 | [M-Cl]⁺ | Loss of one chlorine atom. |

| ~271, 273 | [M-F]⁺ | Loss of the fluorine atom. |

| ~145 | [C₁₀H₆F]⁺ | Fluoronaphthalene fragment ion. |

| ~145, 147 | [C₆H₃Cl₂]⁺ | Dichlorophenyl fragment ion. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the compound's structure.

Crystal Packing: X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking between the aromatic rings, which are common in such planar systems, and any potential halogen bonding involving the chlorine or fluorine atoms.

Unit Cell Parameters: The analysis would determine the dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which define the crystal's symmetry.

Table 5: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry operations within the crystal. |

| Bond Lengths & Angles | Precise geometry of all covalent bonds (e.g., C-C, C-H, C-Cl, C-F). |

| Dihedral Angle | The twist angle between the two aromatic rings. |

| Intermolecular Interactions | Details of non-covalent forces like π-π stacking and halogen bonding that govern crystal packing. |

Hyphenated Techniques for Comprehensive Spectroscopic Analysis

The unambiguous structural confirmation of a synthesized molecule such as this compound necessitates a comprehensive analytical approach. While individual spectroscopic methods like NMR, IR, and MS provide valuable pieces of the structural puzzle, hyphenated techniques offer a more powerful and integrated analysis. These techniques couple a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This online coupling allows for the analysis of individual components of a sample as they are separated, providing both purity information and detailed structural data simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. In a hypothetical analysis, this compound would first traverse a GC column, where it is separated from any impurities or starting materials based on its boiling point and interactions with the column's stationary phase. Upon elution, the molecule enters the mass spectrometer.

The mass spectrometer ionizes the molecule, typically using electron impact (EI), which generates a molecular ion (M⁺•) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

Key predictive findings from a GC-MS analysis of this compound would include:

Molecular Ion Peak: The molecular ion peak would be crucial for confirming the molecular weight of the compound. A significant feature would be the distinctive isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a cluster of peaks at M⁺•, (M+2)⁺•, and (M+4)⁺• with a relative intensity ratio of approximately 9:6:1.

Fragmentation Pattern: The high energy of electron ionization would likely cause fragmentation of the parent molecule. Predictable fragmentation pathways include the cleavage of the C-C bond between the naphthalene and dichlorophenyl rings, as well as the loss of halogen atoms (Cl• or F•). These fragments provide confirmatory information about the different parts of the molecular structure.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation | Significance |

| Retention Time (tᵣ) | Dependent on column and conditions | Indicates purity and volatility relative to other compounds. |

| Molecular Ion (M⁺•) | m/z 290 | Confirms the mass of the most abundant isotopic species (C₁₆H₉³⁵Cl₂F). |

| Isotopic Cluster | m/z 290, 292, 294 | Confirms the presence of two chlorine atoms. |

| Key Fragment Ion 1 | m/z 255 | Corresponds to the loss of a chlorine radical ([M-Cl]⁺). |

| Key Fragment Ion 2 | m/z 145 | Corresponds to the dichlorophenyl cation fragment. |

| Key Fragment Ion 3 | m/z 132 | Corresponds to the fluoronaphthyl cation fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. For this compound, reverse-phase LC would be employed to separate the compound from non-polar impurities.

Following separation, the analyte is introduced into the MS source. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods usually result in less fragmentation than EI, often yielding a prominent protonated molecule [M+H]⁺ or a molecular radical cation M⁺•.

For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be performed. In this setup, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID) to generate fragment ions, and then analyzed. This process provides a higher degree of confidence in structural assignments.

Table 2: Predicted LC-MS/MS Data for this compound

| Parameter | Predicted Value/Observation | Significance |

| Retention Time (tᵣ) | Dependent on column and mobile phase | Indicates purity and polarity. |

| Precursor Ion (ESI+) | m/z 291 [M+H]⁺ | Confirms molecular weight via the protonated molecule. |

| Isotopic Cluster | m/z 291, 293, 295 | Confirms the presence of two chlorine atoms in the protonated molecule. |

| MS/MS Product Ion 1 | m/z 256 | Loss of chlorine ([M+H-Cl]⁺). |

| MS/MS Product Ion 2 | m/z 145 | Dichlorophenyl fragment cation. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR represents a powerful, albeit technically complex, hyphenated technique that directly links LC separation with NMR spectroscopy. It allows for the acquisition of high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) of analytes as they elute from the LC column. This provides unambiguous structural information and is particularly valuable for distinguishing between isomers, which may have identical mass spectra.

In an LC-NMR analysis of a purified fraction containing this compound, the eluent is directed into a specialized flow cell within the NMR spectrometer's magnetic field. The main challenge involves suppressing the strong signals from the protonated solvents used in the mobile phase.

The ¹H NMR spectrum obtained would provide definitive structural confirmation by revealing:

The precise chemical shifts and coupling constants of the aromatic protons.

The characteristic splitting patterns (doublets, triplets, singlets) confirming the substitution pattern on both the naphthalene and dichlorophenyl rings.

Integration of the proton signals, confirming the count of 9 protons in the molecule.

Table 3: Predicted ¹H NMR Data from LC-NMR for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Significance |

| H-1, H-3, H-4, H-8 | 7.8 - 8.2 | Multiplet | Protons on the naphthalene ring system. |

| H-5, H-7 | 7.2 - 7.5 | Multiplet | Protons on the fluorinated ring of the naphthalene system, showing coupling to ¹⁹F. |

| H-2', H-6' | ~7.6 | Doublet | The two equivalent protons on the dichlorophenyl ring. |

| H-4' | ~7.5 | Triplet | The single proton between the two chlorine atoms on the dichlorophenyl ring. |

Computational Chemistry and Theoretical Modeling of 2 3,5 Dichlorophenyl 6 Fluoronaphthalene

Conformational Analysis and Potential Energy Surfaces

The rotational freedom around the single bond connecting the dichlorophenyl and fluoronaphthalene rings allows for different spatial arrangements, or conformations. Conformational analysis is performed by systematically rotating this bond and calculating the energy at each step to generate a potential energy surface (PES). researchgate.net This analysis helps to identify the most stable conformer(s) and the energy barriers between them. doi.org Such studies are crucial for understanding how the molecule's shape influences its interactions and properties. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.net For 2-(3,5-dichlorophenyl)-6-fluoronaphthalene, this could involve modeling its synthesis or potential degradation pathways. By mapping the energy profile of a reaction, from reactants to products through the transition state, the feasibility of a particular pathway can be assessed. This approach provides valuable information on reaction kinetics and can guide the design of more efficient synthetic routes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to study the conformational flexibility of this compound in different environments, such as in solution. nih.gov These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time, which is important for understanding its behavior in realistic conditions. nih.gov

In Silico Prediction of Reactivity and Selectivity

In silico methods can predict the reactivity and selectivity of this compound in various chemical reactions. pjps.pk By analyzing the electronic properties, such as the distribution of charges and the shapes of molecular orbitals, it is possible to predict which sites on the molecule are most likely to react and what types of reactions are favored. nih.govresearchgate.net For instance, the regions with the highest electron density (nucleophilic sites) and lowest electron density (electrophilic sites) can be identified from the MEP map, guiding predictions of how the molecule will interact with other reagents. nih.gov

Structure Activity Relationship Sar Studies of 2 3,5 Dichlorophenyl 6 Fluoronaphthalene Analogues

Impact of Halogen Position and Number on Chemical Reactivity and Molecular Interactions

The presence, number, and position of halogen atoms on the 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene framework are pivotal in determining its chemical reactivity and intermolecular interactions. Halogens exert a dual influence through inductive and resonance effects. youtube.com Inductively, their electronegativity withdraws electron density from the aromatic rings, which can deactivate the ring towards electrophilic substitution. youtube.comlibretexts.org However, through resonance, lone pairs on the halogen atoms can be donated to the π-system, which directs incoming electrophiles to ortho and para positions. libretexts.orglibretexts.org

In the case of the 6-fluoro substituent on the naphthalene (B1677914) ring, fluorine's high electronegativity results in a strong inductive electron withdrawal. The 3,5-dichloro substitution on the phenyl ring also deactivates this ring through a potent inductive effect. ck12.org The specific positioning of these halogens is crucial. For instance, moving a halogen from a para to an ortho position can introduce steric hindrance that alters the molecule's conformation, such as the twist angle between the phenyl and naphthalene rings. This can significantly impact how the molecule fits into a biological target's binding site.

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. The strength of this bond is influenced by the type of halogen (I > Br > Cl > F) and the electron-withdrawing nature of the rest of the molecule. chemrxiv.orgchemrxiv.orgrsc.org In analogues of this compound, the chlorine and fluorine atoms could form such bonds with electron-rich atoms in a receptor, contributing to binding affinity. The number of halogens also plays a role; increasing halogenation can enhance lipophilicity, which may affect cell membrane permeability and interactions with hydrophobic pockets in proteins.

Influence of Dichlorophenyl Group Substitution Patterns on Molecular Function

The substitution pattern on the dichlorophenyl group significantly modulates the molecule's function. The 3,5-dichloro pattern, as seen in the parent compound, places the chlorine atoms in meta positions relative to the naphthalene linkage. This arrangement has distinct electronic and steric consequences compared to other substitution patterns like 2,4-dichloro or 2,6-dichloro.

Different substitution patterns also create unique steric profiles. For example, ortho-substitution (e.g., 2,6-dichloro) would force a significant twist in the dihedral angle between the phenyl and naphthalene rings due to steric clashes. This conformational change can be critical for biological activity, either by preventing the molecule from adopting a necessary planar conformation or by orienting substituents into favorable or unfavorable positions within a binding pocket.

The following table illustrates how different dichlorophenyl substitution patterns in a hypothetical series of analogues could influence their biological activity, represented by IC50 values.

| Compound ID | Dichlorophenyl Substitution | Hypothetical IC50 (µM) | Rationale for Activity Change |

| A-1 | 3,5-dichloro | 1.5 | Optimal electronic and steric profile for target binding. |

| A-2 | 2,4-dichloro | 5.8 | Altered electronic distribution and potential for minor steric hindrance. |

| A-3 | 2,6-dichloro | 12.2 | Significant steric hindrance leading to a twisted conformation, likely reducing binding affinity. |

| A-4 | 3,4-dichloro | 3.1 | Asymmetric pattern affects dipole moment and interaction geometry. |

This table contains illustrative data to demonstrate SAR principles and is not based on experimentally verified results for this specific compound series.

Role of the Naphthalene Scaffold in Modulating Molecular Interactions

The naphthalene scaffold serves as a rigid, planar, and lipophilic core, which is fundamental to the molecule's ability to engage in various non-covalent interactions. epa.gov This bicyclic aromatic system provides a large surface area for van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov

The rigid nature of the naphthalene backbone holds the phenyl and fluoro substituents in a well-defined spatial orientation, which is often a prerequisite for high-affinity binding to a biological target. Unlike more flexible aliphatic chains, the naphthalene scaffold reduces the entropic penalty upon binding, as less conformational freedom is lost.

Comparative Analysis with Related Halogenated Naphthalene and Phenyl Derivatives

To understand the unique properties of this compound, it is useful to compare it with related chemical classes, such as polyhalogenated biphenyls (PCBs) and other halogenated polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Compared to Halogenated Biphenyls: Unlike biphenyls, which have a single bond allowing for rotation between the two phenyl rings, the fused-ring system of naphthalene provides a more rigid and extended planar structure. This rigidity can lead to more specific and potent interactions with planar binding sites. However, the increased planarity of naphthalene derivatives can also enhance their potential for intercalation with DNA or for binding to receptors like the aryl hydrocarbon receptor (AhR), a property shared with dioxin-like PCBs. nih.gov

Compared to other Halogenated PAHs: The specific arrangement of a dichlorophenyl group attached to a fluoronaphthalene is distinct from PAHs where halogens are directly substituted on the fused ring system (e.g., halogenated naphthalenes). In the target compound, the phenyl ring acts as a separate domain, allowing for different interaction vectors compared to a more uniformly substituted PAH. The reactivity and metabolic pathways can also differ significantly based on the location and type of halogen. mdpi.com

The table below provides a comparative overview of key properties.

| Compound Class | Key Structural Feature | Typical Interactions | Conformational Flexibility |

| 2-Phenylnaphthalene Analogues | Phenyl group on a rigid naphthalene scaffold | π-π stacking, hydrophobic interactions, halogen bonding | Low (rotation around C-C single bond) |

| Polychlorinated Biphenyls (PCBs) | Two linked phenyl rings | Hydrophobic interactions, halogen bonding | Moderate (rotation around biphenyl (B1667301) bond) |

| Halogenated Naphthalenes | Halogens directly on naphthalene scaffold | π-π stacking, hydrophobic interactions, halogen bonding | Very Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. ceur-ws.org For a series of analogues of this compound, QSAR can be a powerful tool to guide the design of new, more potent compounds and to predict the activity of untested chemicals. nih.gov

Developing a robust QSAR model for these halogenated aromatic compounds involves calculating a variety of molecular descriptors. nih.gov Key descriptors would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling interactions involving electrostatics and charge transfer.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and specific conformational angles (e.g., the dihedral angle between the phenyl and naphthalene rings) are important for describing how well a molecule fits into a binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It is critical for modeling membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as molecular connectivity indices, which describe the size, shape, and degree of branching.

A typical QSAR model for this class of compounds might take the following linear form: log(1/IC50) = c1(logP) + c2(LUMO) - c3*(Molecular_Volume) + C

In this equation, the coefficients (c1, c2, c3) are determined through statistical regression analysis on a training set of compounds with known activities. civilica.com Such a model could reveal, for instance, that higher hydrophobicity and lower LUMO energy are beneficial for activity, while excessive molecular size is detrimental. These models, once validated, can be used to screen virtual libraries of related compounds to prioritize synthesis and testing. nih.govcncb.ac.cn

Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available in the public domain regarding the advanced chemical applications of This compound . Research detailing its direct utilization as a building block in complex organic synthesis, its applications in materials science, or its role in the design of chemical probes and research tools as outlined in the requested article structure could not be located.

The search for its use as a precursor for diverse heterocyclic compounds and as an intermediate in polycyclic aromatic hydrocarbon synthesis did not yield any specific examples or synthetic schemes involving this particular compound. General methodologies for the synthesis of fluorinated heterocycles and polycyclic aromatic hydrocarbons exist, but none of the retrieved sources explicitly mention or utilize this compound.

Similarly, investigations into its potential applications in materials science, such as in the development of semiconducting materials or as a fluorophore for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), returned no relevant results. The searches did not uncover any studies that have synthesized, characterized, or computationally modeled this compound for such purposes.

Furthermore, there is no available information on the role of this compound in the design of chemical probes or research tools. While naphthalene-based fluorescent probes are a known class of compounds, no literature was found that specifically employs the this compound scaffold for these applications.

Due to the absence of specific research findings, detailed data, or established applications for this compound in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Any attempt to construct such an article would be speculative and would not be based on verifiable scientific literature.

Advanced Chemical Applications of 2 3,5 Dichlorophenyl 6 Fluoronaphthalene and Its Derivatives

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for complex molecules like 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. The synthesis of this biaryl compound, likely involving a cross-coupling reaction, provides a pertinent case study for the application of greener chemical practices.

A significant focus in the green synthesis of biaryl compounds is the improvement of the commonly employed Suzuki-Miyaura cross-coupling reaction. Traditional protocols often utilize hazardous organic solvents and homogeneous palladium catalysts that can be difficult to recover and may contaminate the final product. nih.gov To address these issues, research has explored several avenues to "green" this synthetic route.

Atom Economy and Waste Reduction

Atom economy is a central tenet of green chemistry, emphasizing the maximization of the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, a Suzuki-Miyaura coupling between a fluoronaphthalene derivative and 3,5-dichlorophenylboronic acid would be a common approach. While this reaction is generally efficient, the generation of stoichiometric amounts of boronic acid waste is a drawback.

To improve the atom economy and reduce waste, alternative coupling partners and catalytic systems are being investigated. For instance, transition-metal-free C-H arylation reactions represent a promising, albeit challenging, alternative that would eliminate the need for pre-functionalized starting materials, thereby significantly improving atom economy. organic-chemistry.org Furthermore, the use of recyclable catalysts, both homogeneous and heterogeneous, can drastically reduce waste streams. nih.govdiva-portal.org

The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a chemical process. Traditional organic syntheses can have E-factors ranging from 5 to over 100, particularly in the pharmaceutical industry. By employing greener solvents, recyclable catalysts, and more atom-economical reactions, the E-factor for the synthesis of this compound and its derivatives can be substantially lowered.

Safer Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional cross-coupling reactions are performed in solvents like DMF, NMP, and 1,4-dioxane, which have significant health and environmental concerns. nih.gov A key aspect of greening the synthesis of this compound is the substitution of these hazardous solvents with more benign alternatives.

Recent studies have demonstrated the efficacy of biosolvents and water in Suzuki-Miyaura reactions. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has emerged as a viable green solvent for such couplings. mdpi.com Aqueous media, often in combination with a co-solvent like ethanol, have also been successfully employed, offering the advantages of being non-toxic, non-flammable, and inexpensive. researchgate.netnih.gov

The table below illustrates a comparison of different solvents for a model Suzuki-Miyaura cross-coupling reaction, highlighting the potential for greener alternatives.

| Solvent System | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Toluene/Water/Methanol | Pd(PPh₃)₄ | K₂CO₃ | Reflux | N/A | Moderate | nih.gov |

| 1,4-Dioxane | Pd(PPh₃)₄ | K₂CO₃ | 100 | N/A | High | nih.gov |

| Water/Ethanol | Pd(II) complex | KOH | 60 (Microwave) | 0.17 | High | nih.gov |

| 2-MeTHF | Oxime-palladacycle | N/A | N/A | N/A | High | mdpi.com |

This table is illustrative and based on data from similar Suzuki-Miyaura reactions. Actual results for the synthesis of this compound may vary.

Energy Efficiency

Reducing energy consumption is another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govmdpi.com The application of microwave irradiation to the synthesis of this compound could offer substantial energy savings and improved process efficiency. semanticscholar.orgacs.orgrsc.org

The following table compares conventional heating with microwave-assisted synthesis for a representative Suzuki-Miyaura coupling reaction.

| Heating Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional (Oil Bath) | Pd(PPh₃)₄ | DMF/Water | 8 h | 22 | nih.gov |

| Microwave | Pd(PPh₃)₄ | DMF/Water | 30 min | 77 | nih.gov |

| Conventional (Reflux) | Pd EnCat | Toluene/Water/Ethanol | 8 h | 97 (conversion) | durham.ac.uk |

| Microwave | Pd EnCat | Toluene/Water/Ethanol | 10 min | >98 (conversion) | durham.ac.uk |

This table is illustrative and based on data from similar Suzuki-Miyaura reactions. Actual results for the synthesis of this compound may vary.

Use of Renewable Feedstocks and Catalysts

The long-term vision of green chemistry involves a shift from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of complex aromatic structures like this compound from biomass is currently challenging, research into the production of aromatic platform chemicals from lignin (B12514952) and other renewable sources is ongoing. In the future, it may be feasible to derive the aromatic precursors for this compound from such sustainable feedstocks.

In the realm of catalysis, the development of recyclable and reusable catalysts is a key area of green chemistry research. Heterogeneous catalysts, such as palladium supported on various materials (e.g., carbon, silica, nanocrystals), offer the advantage of easy separation from the reaction mixture and the potential for multiple reuse cycles, which reduces waste and cost. nih.govnih.gov The use of such catalysts in the synthesis of this compound would be a significant step towards a more sustainable process. For example, a recyclable LaPO₄·Pd nanocatalyst has been shown to be effective for Suzuki-Miyaura couplings in an aqueous medium and can be reused for several cycles without a significant loss of activity. nih.gov

Emerging Green Synthetic Methodologies

Beyond optimizing existing methods, new synthetic strategies are being developed that align more closely with the principles of green chemistry. Photocatalysis, which utilizes visible light to drive chemical reactions, offers a mild and energy-efficient alternative to traditional thermal methods. organic-chemistry.orgnih.gov The photocatalytic synthesis of fluorinated biaryls has been demonstrated, suggesting a potential route to this compound. nih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, is another rapidly advancing field with significant green chemistry implications. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments and exhibit high selectivity, which can reduce the need for protecting groups and minimize side reactions. While the direct enzymatic synthesis of this specific compound may not yet be established, biocatalytic methods are being developed for the dearomatization of naphthalenes and other aromatic functionalizations, which could open up new, greener synthetic pathways in the future. nih.govacs.org

Conclusion and Future Research Directions

Summary of Current Research on 2-(3,5-Dichlorophenyl)-6-fluoronaphthalene

An extensive search of scholarly articles and chemical repositories indicates that dedicated research on this compound is virtually non-existent. While related structures, particularly those containing dichlorophenyl and naphthalene (B1677914) moieties, are subjects of investigation in various fields, this specific compound has not been a focus of published studies. This lack of data means there is no established body of work to summarize regarding its synthesis, characterization, or application. The scientific community has yet to report on its physical and chemical properties, its potential biological activity, or its utility as a synthetic intermediate.

Unexplored Reactivity and Synthetic Challenges

Given the absence of published synthetic routes to this compound, any discussion of its reactivity and the challenges in its synthesis is theoretical. Hypothetically, its synthesis could be approached through cross-coupling reactions, such as Suzuki or Stille coupling, between a 6-fluoronaphthalene boronic acid or stannane (B1208499) derivative and a 1-halo-3,5-dichlorobenzene. The primary challenges in such a synthesis would likely involve the regioselectivity of the coupling reaction and the potential for side reactions due to the presence of multiple halogen substituents.

The reactivity of the molecule itself remains to be explored. The electron-withdrawing nature of the chlorine and fluorine atoms would likely influence the electronic properties of the naphthalene ring system. Potential areas of reactive exploration could include electrophilic aromatic substitution, though the deactivating effect of the halogens would necessitate harsh reaction conditions. The fluorine atom could also potentially serve as a handle for nucleophilic aromatic substitution.

Potential for Novel Derivatives and Expanded Applications

Without baseline data on the properties of this compound, its potential for derivatization and application is purely conjectural. The core structure, a substituted biaryl system, is a common motif in materials science and medicinal chemistry. Derivatives could be synthesized by modifying the naphthalene or dichlorophenyl rings, introducing functional groups that could tune the molecule's electronic, photophysical, or biological properties.

For instance, the introduction of amine or hydroxyl groups could lead to novel dyes or fluorescent probes. Further functionalization could pave the way for its investigation as a scaffold in drug discovery, although there is currently no data to suggest any particular therapeutic target. In the realm of materials science, its rigid, aromatic structure could be a building block for organic semiconductors or liquid crystals, but this would require extensive synthetic modification and characterization.

Integration of Multiscale Computational and Experimental Approaches

To bridge the significant knowledge gap surrounding this compound, a synergistic approach combining computational modeling and experimental work would be indispensable.

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations could predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, UV-Vis). This would provide a theoretical framework for its characterization.

Reaction Modeling: Computational modeling could be employed to explore potential synthetic pathways, predict reaction barriers, and identify the most promising routes for its synthesis. This would help to de-risk and guide experimental efforts.

Experimental Approaches:

Synthesis and Characterization: The initial and most critical step would be the development of a reliable synthetic route to produce the compound in sufficient quantity and purity. Subsequent characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and properties.

Property Measurement: Once synthesized, its fundamental photophysical and electrochemical properties could be measured and compared with the predictions from computational studies.

The integration of these approaches would create a feedback loop, where computational predictions guide experimental design, and experimental results validate and refine the computational models. This iterative process would be the most efficient way to build a foundational understanding of this currently uncharacterized molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.